1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes in drug design due to its ability to enhance solubility, metabolic stability, and reduce non-specific binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . The process involves the following steps:
Preparation of [1.1.1]Propellane: This is achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Functionalization: The [1.1.1]propellane is then subjected to radical or nucleophilic addition reactions to introduce the desired substituents at the bridgehead positions.
Industrial Production Methods: Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like triethylborane.
Reduction Reactions: The compound can be reduced to form different derivatives, such as alcohols and carbonyls.
Common Reagents and Conditions:
Triethylborane: Used for atom-transfer radical addition reactions.
Lithium 4,4′-di-tert-butylbiphenylide (LiDBB): Used for the reduction of propellane to form dilithiated bicyclo[1.1.1]pentane.
Major Products:
Substituted Bicyclo[1.1.1]pentanes: Various functional groups can be introduced at the bridgehead positions.
Alcohols and Carbonyls: Formed through reduction reactions.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Drug Design: Used as a bioisostere for phenyl rings to enhance drug properties such as solubility and metabolic stability.
Materials Science: Employed in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: Utilized in the synthesis of biologically relevant targets such as peptides and nucleosides.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the geometry of phenyl rings, allowing it to engage in similar interactions such as π-π stacking with amino acid residues . This structural mimicry enhances the compound’s ability to interact with biological targets, thereby exerting its effects.
Comparison with Similar Compounds
1,3-Dibromobicyclo[1.1.1]pentane: Another halogenated derivative of bicyclo[1.1.1]pentane.
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with an amino group at the bridgehead position.
Uniqueness: 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both the 2,5-dimethylphenyl and iodine substituents, which impart distinct reactivity and physicochemical properties. The iodine atom allows for further functionalization through substitution reactions, while the 2,5-dimethylphenyl group enhances the compound’s interaction with biological targets .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-3-4-10(2)11(5-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSXVINZEVQYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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